Dihydrocholesterol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 5α-cholestanol peut être synthétisé par hydrogénation du cholestérol. Le processus d’hydrogénation implique l’ajout d’hydrogène à la double liaison 5,6 du cholestérol, ce qui conduit à la formation de 5α-cholestanol . Cette réaction nécessite généralement un catalyseur tel que le palladium sur carbone (Pd/C) et est réalisée sous hydrogène gazeux à des pressions et des températures élevées.

Méthodes de production industrielle : En milieu industriel, le 5α-cholestanol est souvent produit à l’aide de méthodes de chromatographie en phase gazeuse-spectrométrie de masse (GC-MS). Ces méthodes impliquent l’isolement, l’identification et la quantification du 5α-cholestanol à partir de matrices biologiques . Le processus comprend la préparation de l’échantillon et la séparation chromatographique pour garantir la pureté et la qualité du composé.

Analyse Des Réactions Chimiques

Table 1: Key Enzymes and Substrates in Cholesterol/Dihydrocholesterol Metabolism

| Enzyme | Substrate | Product | Regulation by Sterols |

|---|---|---|---|

| DHCR7 | 7-DHC | Cholesterol | Degraded by cholesterol |

| Putative reductase | Cholesterol | Dihydrocholesterol | Not characterized |

Oxidation and Stability

This compound exhibits lower reactivity compared to unsaturated sterols due to its saturated structure:

-

Autoxidation Resistance : Unlike 7-DHC (propagation rate constant ) or cholesterol (), this compound’s fully saturated rings reduce susceptibility to free radical chain reactions .

-

Oxidation at C3 : The 3β-hydroxyl group can be oxidized to form 3-keto derivatives (e.g., cholestanone), though this is less common than in unsaturated analogs .

Table 2: Comparative Reactivity of Sterols in Free Radical Peroxidation

| Sterol | Structure | Reactivity Rank | |

|---|---|---|---|

| 7-Dehydrocholesterol | Conjugated diene | 2,260 | 1 (highest) |

| Cholesterol | Δ5 monounsaturated | 11 | 3 |

| This compound | Saturated | <11 (estimated) | 4 (lowest) |

Biological Conversion to Bile Acids

This compound is a precursor in bile acid biosynthesis:

-

Chenodeoxycholic Acid Pathway : Hepatic enzymes oxidize this compound’s side chain and modify its ring structure to form chenodeoxycholic acid, a primary bile acid .

-

Cerebrotendinous Xanthomatosis (CTX) : Mutations in CYP27A1 (sterol 27-hydroxylase) impair this pathway, leading to this compound accumulation in tissues and severe neurological symptoms .

Degradation and Stability

-

Thermal Stability : High melting point (138–142°C) and boiling point (454°C) indicate thermal resilience .

-

Chemical Incompatibility : Decomposes when exposed to strong oxidizers (e.g., peroxides) but remains stable under standard storage conditions .

Pathological Implications

Applications De Recherche Scientifique

Role in Smith-Lemli-Opitz Syndrome (SLOS)

Dihydrocholesterol is notably linked to Smith-Lemli-Opitz Syndrome, a genetic disorder caused by mutations in the DHCR7 gene. This condition results in the accumulation of 7-DHC due to the impaired conversion to cholesterol. Research indicates that elevated levels of 7-DHC lead to various developmental issues, including neurological defects and physical malformations .

Case Study:

- A study demonstrated that 7-DHC-derived oxysterols negatively affect cell viability in Neuro2a cells, highlighting the compound's role in cellular differentiation and proliferation .

Neuroprotective Properties

Recent investigations have shown that enhancing levels of 7-DHC can suppress ferroptosis—a form of regulated cell death—particularly in brain tissues following hypoxic-ischemic injury. This suggests that this compound may have protective effects against neurodegenerative conditions .

Research Findings:

- In animal models, pharmaceutical inhibition of DHCR7 led to increased 7-DHC levels, which correlated with reduced neuronal injury and improved survival rates after ischemic events .

Cancer Research

This compound has been explored for its potential therapeutic applications in cancer treatment. The modulation of cholesterol metabolism through DHCR7 inhibitors has been suggested as a strategy to enhance the efficacy of certain cancer therapies .

Key Insights:

- Studies indicate that inhibiting DHCR7 can alter lipid profiles within cancer cells, potentially leading to increased sensitivity to chemotherapeutic agents .

Cardiovascular Health

The role of this compound in cholesterol metabolism positions it as a target for cardiovascular disease research. Elevated levels of 7-DHC have been linked to atherosclerosis and other cardiovascular conditions, making it a focus for developing preventive strategies .

Steroid Production

This compound serves as a precursor for synthesizing various steroid hormones and pharmaceuticals. The ability to produce 7-DHC from microbial sources is being investigated as a sustainable method for steroid production, reducing reliance on traditional chemical synthesis methods .

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medical Research | Understanding SLOS | Elevated 7-DHC correlates with developmental defects |

| Neuroprotection | Suppressing ferroptosis | Enhanced 7-DHC levels reduce neuronal injury |

| Cancer Treatment | Modulating lipid metabolism | DHCR7 inhibitors increase chemotherapy efficacy |

| Steroid Production | Precursor for steroids | Microbial synthesis of 7-DHC shows promise |

Mécanisme D'action

Le mécanisme d’action du 5α-cholestanol implique son rôle dans le métabolisme du cholestérol. Il est dérivé du cholestérol par l’action des micro-organismes intestinaux . Dans le contexte de la CTX, la déficience en stérol 27-hydroxylase conduit à l’accumulation de 5α-cholestanol et d’autres précurseurs d’acides biliaires dans le plasma et les tissus . Cette accumulation perturbe le métabolisme normal des acides biliaires et contribue aux symptômes de la CTX.

Composés similaires :

5β-cholestanol : Ce composé est un stéréoisomère du 5α-cholestanol, qui diffère par la configuration des atomes d’hydrogène en positions 5 et 6.

Cholestérol : Le précurseur du 5α-cholestanol, le cholestérol, a une double liaison en position 5,6, qui est hydrogénée pour former du 5α-cholestanol.

Unicité : Le 5α-cholestanol est unique en raison de sa stéréochimie spécifique et de son rôle de biomarqueur de la CTX. Sa capacité à servir d’étalon interne dans des techniques analytiques telles que la GC et la HPLC le distingue également des autres stérols .

Comparaison Avec Des Composés Similaires

5beta-CHOLESTANOL: This compound is a stereoisomer of 5alpha-CHOLESTANOL, differing in the configuration of the hydrogen atoms at the 5th and 6th positions.

Uniqueness: 5alpha-CHOLESTANOL is unique due to its specific stereochemistry and its role as a biomarker for CTX. Its ability to serve as an internal standard in analytical techniques like GC and HPLC also sets it apart from other sterols .

Activité Biologique

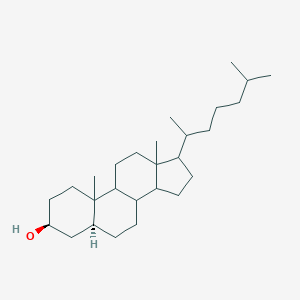

Dihydrocholesterol (DHC), also known as 5α-cholestanol, is a saturated derivative of cholesterol that plays a significant role in various biological processes. This article explores the biological activities of DHC, emphasizing its impact on cellular functions, potential therapeutic applications, and its relationship with cholesterol metabolism.

Structure and Properties

This compound is structurally similar to cholesterol but lacks a double bond in the steroid nucleus. This modification alters its physical and chemical properties, influencing its biological activity. DHC can be synthesized from cholesterol through hydrogenation or can be derived from the reduction of 7-dehydrocholesterol (7-DHC).

1. Role in Cholesterol Metabolism

DHC is involved in the cholesterol biosynthesis pathway. It serves as an intermediate product in the conversion of 7-DHC to cholesterol, catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). This enzyme's activity is crucial for maintaining cellular cholesterol levels and membrane integrity.

2. Cellular Effects

Research has demonstrated that DHC exhibits various cellular effects:

- Neuroprotection : DHC has been shown to protect neuronal cells from oxidative stress and apoptosis. Its antioxidant properties allow it to scavenge free radicals, thereby reducing cellular damage .

- Regulation of Ferroptosis : Recent studies indicate that DHC may play a role in regulating ferroptosis, a form of regulated cell death associated with lipid peroxidation. Inhibiting DHCR7 leads to increased levels of DHC, which can protect cells from ferroptosis by stabilizing membrane lipids .

Case Study: Neuroblastoma and Burkitt's Lymphoma

In xenograft models of neuroblastoma and Burkitt's lymphoma, elevated levels of DHC were associated with a shift towards a ferroptosis-resistant state. This suggests that cancer cells may exploit DHC accumulation to promote survival under stress conditions .

In Vitro Studies

In vitro experiments using Neuro2a cells have shown that DHC can influence gene expression related to cholesterol synthesis and cellular stress responses. The modulation of these pathways indicates that DHC has broader implications for cellular homeostasis and disease states .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities of this compound compared to its precursor, 7-dehydrocholesterol:

| Biological Activity | This compound (DHC) | 7-Dehydrocholesterol (7-DHC) |

|---|---|---|

| Neuroprotection | Yes | Limited |

| Regulation of Ferroptosis | Yes | Yes |

| Antioxidant Activity | Moderate | High |

| Role in Cholesterol Synthesis | Intermediate | Precursor |

| Cytotoxicity at High Levels | Low | High |

Implications for Health and Disease

This compound's biological activities suggest potential therapeutic applications, particularly in neurodegenerative diseases where oxidative stress plays a critical role. Additionally, understanding its role in cancer biology could lead to novel strategies for targeting ferroptosis in tumors.

Propriétés

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIXCDOBOSTCEI-QCYZZNICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883258 | |

| Record name | (+)-Dihydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-97-7 | |

| Record name | Cholestanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholestanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholestan-3-ol, (3.beta.,5.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Dihydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-α-cholestan-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M308U816E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.0 - 142.0 °C | |

| Record name | 5alpha-Cholestanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.